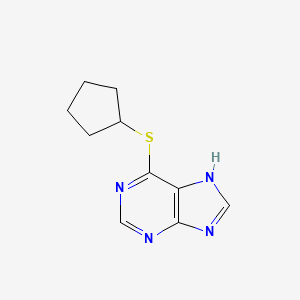
7H-Purine, 6-(cyclopentylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Purine, 6-(cyclopentylthio)- is a purine derivative with a cyclopentylthio group at the 6-position Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine, 6-(cyclopentylthio)- typically involves the substitution of a halogenated purine with a cyclopentylthiol group. One common method is the reaction of 6-chloropurine with cyclopentylthiol in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclopentylthio group.
Industrial Production Methods
Industrial production methods for 7H-Purine, 6-(cyclopentylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7H-Purine, 6-(cyclopentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyclopentylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
7H-Purine, 6-(cyclopentylthio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Purine, 6-(cyclopentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A thiopurine used as an immunosuppressant and anticancer agent.
Thioguanine: Another thiopurine with similar applications in cancer treatment.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine and used in immunosuppressive therapy.
Uniqueness
7H-Purine, 6-(cyclopentylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentylthio group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
6974-88-5 |
|---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
6-cyclopentylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H12N4S/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H,11,12,13,14) |
InChI Key |
BHOCVNZZUJWSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


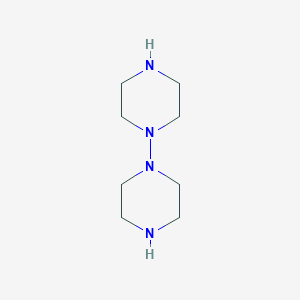
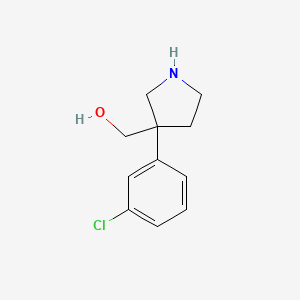
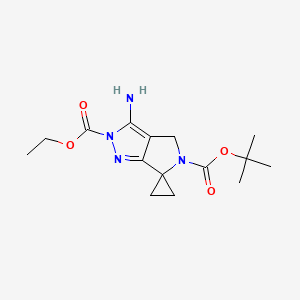

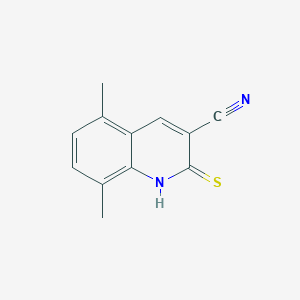

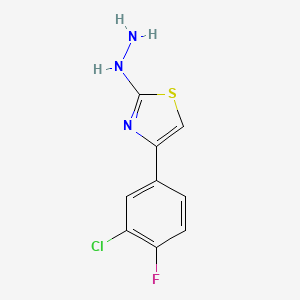
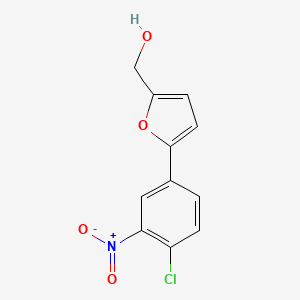
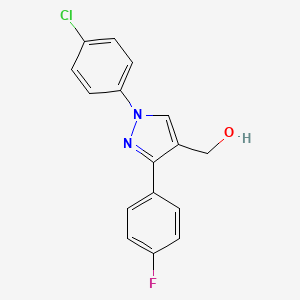
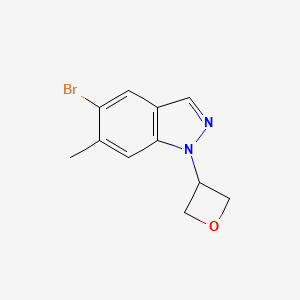
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
